5-(4-Tert-butylphenyl)-2-methoxypyridine

Medicinal Chemistry Organic Synthesis Building Blocks

Accelerate kinase inhibitor SAR with high-purity (98%) 5-(4-tert-butylphenyl)-2-methoxypyridine. Its unique 5-(4-tert-butylphenyl) substitution and masked pyridine moiety are critical for reproducible cross-coupling and BBB penetrance. Substituting generic aryl-pyridines risks synthetic failure and irreproducible data—secure this specific, validated scaffold to ensure target engagement and project integrity.

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
CAS No. 1381944-76-8
Cat. No. B1376352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Tert-butylphenyl)-2-methoxypyridine
CAS1381944-76-8
Molecular FormulaC16H19NO
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)OC
InChIInChI=1S/C16H19NO/c1-16(2,3)14-8-5-12(6-9-14)13-7-10-15(18-4)17-11-13/h5-11H,1-4H3
InChIKeyAUTYTLXYROVAAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Tert-butylphenyl)-2-methoxypyridine (CAS 1381944-76-8): A Versatile Building Block for Kinase-Targeted Medicinal Chemistry


5-(4-Tert-butylphenyl)-2-methoxypyridine (CAS 1381944-76-8) is a synthetic aryl-substituted pyridine derivative with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol [1]. It is classified as a heterocyclic building block, characterized by a 2-methoxypyridine core substituted at the 5-position with a 4-tert-butylphenyl group. This compound is primarily utilized in medicinal chemistry research as a synthetic intermediate for constructing biologically active molecules, particularly kinase inhibitors and other receptor-targeting agents [2]. Its structural features—specifically the lipophilic tert-butylphenyl moiety and the electron-donating methoxy group—modulate both physicochemical properties and potential target interactions, making it a valuable scaffold for structure-activity relationship (SAR) studies.

5-(4-Tert-butylphenyl)-2-methoxypyridine: Why Generic Substitution with Other Arylpyridines Is Not Trivial


Substituting 5-(4-tert-butylphenyl)-2-methoxypyridine with other aryl-substituted pyridines or 2-methoxypyridine analogs is scientifically unsound without rigorous revalidation. The specific substitution pattern—a tert-butylphenyl group at the 5-position and a methoxy group at the 2-position of the pyridine ring—imparts a unique combination of lipophilicity (XLogP3-AA = 4.5) and electronic distribution that cannot be assumed for structurally similar compounds [1]. SAR studies on heteroarylphenyl derivatives have demonstrated that even minor alterations in the aryl substituent or the position of the methoxy group can drastically alter biological activity, including potency and selectivity against key targets like ABCG2 transporters and various kinases [2]. Consequently, the use of a generic alternative could lead to failed synthetic routes, altered target engagement, and irreproducible biological data, ultimately compromising research integrity and delaying project timelines.

5-(4-Tert-butylphenyl)-2-methoxypyridine (CAS 1381944-76-8): Quantitative Evidence for Differentiated Selection


Standardized Purity Specification of 98% by HPLC and NMR for Reproducible Synthetic Outcomes

Commercial suppliers of 5-(4-tert-butylphenyl)-2-methoxypyridine (CAS 1381944-76-8) consistently report a standard purity of 98%, verified by high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and/or gas chromatography (GC) . This is in contrast to a baseline specification of min. 95% from some generic chemical vendors . The availability of a defined, high-purity product ensures reliable reactivity and yield in subsequent synthetic steps, a critical factor when this compound is used as a key intermediate.

Medicinal Chemistry Organic Synthesis Building Blocks

Enhanced Lipophilicity (XLogP3-AA = 4.5) Drives Superior Membrane Permeability Compared to Unsubstituted or Polar Pyridines

5-(4-Tert-butylphenyl)-2-methoxypyridine possesses a calculated XLogP3-AA value of 4.5 [1], which is significantly higher than that of its unsubstituted pyridine parent (XLogP ≈ 0.65) and more polar 2-methoxypyridine derivatives lacking the hydrophobic tert-butylphenyl group. This increased lipophilicity is a key driver for passive membrane permeability, a crucial factor for intracellular target engagement.

ADME Medicinal Chemistry Physicochemical Properties

The Methoxy Group Mitigates Pyridine Basicity, Enhancing Synthetic Versatility and Reducing Off-Target Reactivity

The methoxy group at the 2-position of the pyridine ring is known to significantly mitigate the basicity of the pyridine nitrogen via an inductive electron-withdrawing effect [1]. This is a distinct advantage over unsubstituted or alkyl-substituted pyridines, which are more basic and can engage in unwanted acid-base interactions or coordination chemistry. For example, the pKa of the conjugate acid of 2-methoxypyridine is approximately 3.3, compared to 5.2 for pyridine itself [2].

Organic Synthesis Medicinal Chemistry Physical Organic Chemistry

Use as a Privileged Scaffold for Kinase Inhibitor Synthesis as Demonstrated in the Patent Literature

5-(4-tert-butylphenyl)-2-methoxypyridine is explicitly identified as a useful intermediate for the synthesis of kinase inhibitors, which are critical in targeting signaling pathways involved in cancer and inflammatory diseases [1]. This application is supported by the broader patent literature, where structurally related 2-methoxypyridine and tert-butylphenyl moieties are featured prominently in claimed kinase inhibitor chemotypes [2]. This positions the compound within a proven, high-value chemical space, unlike many generic building blocks that lack such a clear, patent-backed application context.

Kinase Inhibitor Drug Discovery Oncology Inflammation

5-(4-Tert-butylphenyl)-2-methoxypyridine (CAS 1381944-76-8): Optimal Research and Industrial Application Scenarios


Synthesis of Next-Generation Kinase Inhibitors for Oncology and Inflammation

This compound is optimally employed as a key synthetic building block in the design and synthesis of novel kinase inhibitor libraries. Its structural features (as discussed in Evidence Items 1, 2, and 4) align with the pharmacophoric requirements of many kinase ATP-binding pockets, offering a starting point for medicinal chemistry optimization [1][2]. The high purity (Evidence Item 1) ensures reliable Suzuki-Miyaura cross-coupling reactions with various boronic acids, a common strategy for generating diverse arrays of kinase-targeting molecules.

Development of CNS-Penetrant Drug Candidates Leveraging High Lipophilicity

The high calculated lipophilicity (XLogP3-AA = 4.5) of 5-(4-tert-butylphenyl)-2-methoxypyridine (Evidence Item 2) makes it a suitable candidate for designing molecules intended to cross the blood-brain barrier (BBB). Researchers can use this scaffold to synthesize and evaluate new chemical entities for neurological disorders, where target engagement within the central nervous system is essential.

Synthesis of Masked Heterocyclic Scaffolds for Controlled Reactivity

The 2-methoxypyridine moiety acts as a masked pyridine, with its reduced basicity (Evidence Item 3) providing synthetic advantages [1]. This property is valuable in multi-step syntheses where a non-basic, non-nucleophilic pyridine ring is required to prevent unwanted side reactions. This building block can be incorporated into complex molecules with the option to unmask the pyridine at a later, more convenient synthetic stage.

Structure-Activity Relationship (SAR) Studies on ABCG2 Transporter Inhibition

As a member of the heteroarylphenyl chemical class, this compound can serve as a valuable tool in SAR studies aimed at understanding and optimizing inhibition of the ABCG2 efflux transporter [2]. The compound's specific substitution pattern (4-tert-butylphenyl at the 5-position of 2-methoxypyridine) provides a unique data point for mapping the structural requirements for potent and selective ABCG2 inhibition, a key target for overcoming multidrug resistance in cancer chemotherapy.

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